Dicreatine citrate
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Overview
Description
Dicreatine citrate is a compound formed by the combination of creatine and citric acid. It is commonly used as a dietary supplement, particularly in the field of sports nutrition, due to its potential to enhance athletic performance and muscle growth. Creatine is a naturally occurring compound in the body, primarily found in skeletal muscles, and is involved in the production of adenosine triphosphate (ATP), which is essential for energy transfer within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicreatine citrate is synthesized by reacting creatine with citric acid. The reaction typically involves dissolving creatine in water and then adding citric acid to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound. The reaction can be represented as follows: [ \text{2 Creatine} + \text{Citric Acid} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process may include additional steps such as purification and drying to obtain the final product in a stable form. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Dicreatine citrate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form creatinine and other by-products.
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form creatine and citric acid.
Complexation: this compound can form complexes with metal ions, which may affect its solubility and bioavailability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Hydrolysis: This reaction typically occurs in the presence of water, with the rate of hydrolysis influenced by factors such as temperature and pH.
Complexation: Metal ions such as calcium or magnesium can interact with this compound to form complexes.
Major Products Formed:
Oxidation: Creatinine and other oxidation products.
Hydrolysis: Creatine and citric acid.
Complexation: Metal-dicreatine citrate complexes.
Scientific Research Applications
Dicreatine citrate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of creatine derivatives and their interactions with other molecules.
Biology: Investigated for its role in cellular energy metabolism and its potential effects on muscle cells.
Medicine: Explored for its potential therapeutic applications in conditions such as muscular dystrophy, Parkinson’s disease, and Huntington’s disease.
Industry: Utilized in the formulation of dietary supplements and sports nutrition products to enhance athletic performance and muscle growth.
Mechanism of Action
Dicreatine citrate exerts its effects primarily through its role in the production of adenosine triphosphate (ATP). Creatine, a component of this compound, is involved in the recycling of adenosine diphosphate (ADP) to ATP, which is essential for energy transfer within cells. This process is particularly important during high-intensity, short-duration exercises, where rapid ATP regeneration is required. The citric acid component may also contribute to the compound’s overall effects by enhancing its solubility and absorption.
Comparison with Similar Compounds
Creatine Monohydrate: The most common form of creatine supplement, known for its high efficacy and safety profile.
Creatine Ethyl Ester: A form of creatine that is claimed to have better absorption and bioavailability.
Creatine Hydrochloride: Known for its high solubility and potential for reduced gastrointestinal discomfort.
Creatine Magnesium Chelate: A form of creatine bonded with magnesium, which may enhance its absorption and effectiveness.
Comparison: Dicreatine citrate is unique in that it combines creatine with citric acid, potentially enhancing its solubility and absorption compared to other forms of creatine. While creatine monohydrate remains the most widely studied and used form, this compound offers an alternative with potential benefits in terms of solubility and bioavailability. it may require higher doses to achieve the same effects as creatine monohydrate and can be more expensive.
Biological Activity
Dicreatine citrate, a compound formed by the combination of creatine and citric acid, is recognized for its potential benefits in enhancing athletic performance and its biological activities. This article delves into the biological activity of this compound, highlighting its effects on exercise performance, metabolism, and physiological implications based on diverse research findings.
Overview of this compound
This compound is a form of creatine that is bound to citric acid, which may enhance its solubility and absorption in the body. Creatine itself plays a crucial role in energy metabolism, particularly in muscle tissues, where it contributes to ATP production through the phosphocreatine pathway. The addition of citrate may also facilitate metabolic processes related to energy production.
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Energy Metabolism :
- This compound aids in the resynthesis of ATP from ADP during high-intensity exercise, providing a rapid source of energy.
- It may enhance mitochondrial function, promoting better energy utilization during physical activity.
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Buffering Capacity :
- The citrate component can contribute to buffering lactic acid accumulation during intense exercise, potentially delaying fatigue.
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Enhanced Absorption :
- The citrate form may improve the bioavailability of creatine compared to other forms like creatine monohydrate, leading to higher plasma creatine levels post-supplementation.
Performance Enhancement
A study conducted on athletes demonstrated that supplementation with this compound significantly improved performance during intermittent high-intensity exercises. Participants taking this compound showed:
- Increased Force Production : Significant increases in force were observed during initial exercise intervals (p < 0.01) compared to placebo groups.
- Improved Contraction Velocity : The contraction velocity increased by approximately 20% following supplementation (p < 0.01) .
Study | Supplement | Duration | Key Findings |
---|---|---|---|
Jäger et al. (2012) | This compound | 28 days | Increased mean power output during high-intensity intervals; significant force increase in early intervals |
Graef et al. (2012) | This compound | 4 weeks | Enhanced ventilatory threshold; no significant changes in oxygen consumption |
Chwalbinska-Monteta (2012) | This compound | Short-term loading | Decreased blood lactate accumulation at lower intensities |
Metabolic Effects
Research has indicated that this compound supplementation can lead to:
- Reduced Ammonia Release : A significant decrease in ammonia release per unit of power was noted (p < 0.05), indicating improved nitrogen balance and reduced fatigue .
- Lactate Threshold Improvement : Enhanced lactate threshold was observed in elite athletes, suggesting better endurance capabilities .
Case Studies
- Athlete Performance Study :
- Endurance Training Impact :
Safety and Efficacy
This compound has been shown to be safe for consumption when used as directed. Studies indicate minimal side effects compared to other creatine forms, making it a favorable option for athletes looking to enhance performance without adverse reactions .
Properties
IUPAC Name |
2-[carbamimidoyl(methyl)amino]acetic acid;2-hydroxypropane-1,2,3-tricarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.2C4H9N3O2/c7-3(8)1-6(13,5(11)12)2-4(9)10;2*1-7(4(5)6)2-3(8)9/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*2H2,1H3,(H3,5,6)(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYYMRRIOBTNDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=N)N.CN(CC(=O)O)C(=N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N6O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.